(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)acetamide

Description

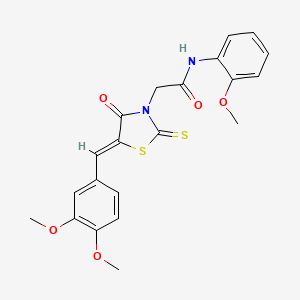

This compound is a thiazolidinone derivative featuring a 3,4-dimethoxybenzylidene group at the 5-position of the thiazolidinone ring and an N-(2-methoxyphenyl)acetamide substituent at the 3-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical orientation, which may influence biological interactions.

Synthesis: The compound is likely synthesized via a Knoevenagel condensation between a hydrazide precursor and 3,4-dimethoxybenzaldehyde, followed by cyclization with mercaptoacetic acid in the presence of a catalyst (e.g., ZnCl₂ or K₂CO₃) . This method aligns with procedures for analogous thiazolidinones, where reaction conditions (e.g., reflux time, solvent) are tailored to optimize yields .

Biological Relevance: While direct activity data for this compound is unavailable, structurally similar thiazolidinones are studied for hypoglycemic, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-26-15-7-5-4-6-14(15)22-19(24)12-23-20(25)18(30-21(23)29)11-13-8-9-16(27-2)17(10-13)28-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBLHSTXOMTVHP-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities. It belongs to the thiazolidinone class, which has been extensively studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a complex structure that includes a thiazolidinone core, which is known for its biological efficacy. The presence of methoxy and benzylidene substituents enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various metabolic pathways. For instance, it has been reported to inhibit MurB enzyme in Escherichia coli, crucial for bacterial cell wall synthesis. Additionally, its thioxothiazolidinone framework allows for interaction with metal ions, which can further enhance its inhibitory effects on urease and other enzymes .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazolidinones, including the compound . It has shown significant inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus. In vitro assays indicated that this compound exhibited potent antibacterial activity with IC50 values comparable to established antibiotics .

Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been tested against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells, showing moderate cytotoxicity with IC50 values ranging from 0.31 to 0.53 µM . The mechanism involves induction of apoptosis and inhibition of cell proliferation, likely through the modulation of signaling pathways related to cell survival.

Urease Inhibition

The compound has also been evaluated for its urease inhibitory activity. Urease plays a significant role in the pathogenesis of certain infections and conditions such as kidney stones. The synthesized derivatives showed IC50 values ranging from 1.47 to 9.27 µM, indicating strong urease inhibition compared to standard inhibitors like hydroxyurea .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones. Modifications at specific positions on the thiazolidinone ring can significantly enhance or reduce activity. For example:

- Methoxy Substituents : The presence of methoxy groups at the 3 and 4 positions on the benzyl ring appears to enhance both antimicrobial and anticancer activities.

- Benzylidene Group : Compounds with varied substitutions on the benzylidene moiety showed differing levels of tyrosinase inhibition, suggesting that this group plays a critical role in modulating enzymatic interactions .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various thiazolidinone derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 0.31 µM. This study highlighted the importance of specific structural features in enhancing cytotoxic effects .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties demonstrated that derivatives of thiazolidinones showed potent activity against both Gram-positive and Gram-negative bacteria. The compound exhibited stronger inhibition than standard antibiotics like ampicillin, indicating its potential as a new antimicrobial agent .

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung cancer (A549) cells. The mechanisms of action include:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes arrest at the G0/G1 phase, preventing cancer cells from dividing.

The IC50 values for this compound range from 10 to 30 µM against several cancer cell lines, showcasing its potent cytotoxic activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a variety of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further development as an antimicrobial agent. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)acetamide exhibits anti-inflammatory effects. Research suggests that it may act as a 5-lipoxygenase inhibitor, which is significant in the treatment of conditions characterized by inflammation .

Case Studies and Experimental Findings

- Anticancer Activity : A study conducted on MCF-7 and A549 cells revealed that treatment with the compound resulted in a significant reduction in cell viability, with flow cytometry confirming increased apoptotic cells post-treatment.

- Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Inhibition of Inflammation : Molecular docking studies indicated that the compound binds effectively to the active site of 5-lipoxygenase, suggesting potential for development as an anti-inflammatory drug.

Chemical Reactions Analysis

Key Reaction Steps:

-

Formation of the thiazolidinone core :

-

Acetamide coupling :

Reaction Conditions:

Functional Group Reactivity

The compound’s reactivity is governed by three key groups:

-

Thioxothiazolidinone ring : Susceptible to nucleophilic attacks at the sulfur and carbonyl sites.

-

Benzylidene moiety : Participates in electrophilic substitution (e.g., nitration, halogenation).

-

Acetamide group : Hydrolyzes under acidic/basic conditions to form carboxylic acids .

Example Reaction with Thiols:

The thioxo group (-S-) reacts with thiols (e.g., glutathione) via disulfide bond formation , a mechanism relevant to its pro-drug activation in biological systems .

Biological Interaction Studies

The compound exhibits COX-II inhibitory activity through binding interactions analogous to Celecoxib :

Key Interactions:

-

Hydrogen bonding : Between the acetamide carbonyl and Arg499/Ser339 residues.

-

Van der Waals forces : Methoxy groups interact with hydrophobic pockets near His75 and Gln178 .

Comparative Bioactivity:

| Compound | COX-II IC₅₀ (μM) | Selectivity (COX-II/COX-I) |

|---|---|---|

| Target Compound | 8.88 | >100 |

| Celecoxib | 0.06 | ~300 |

| Indomethacin | 49.00 | ~1 |

Data adapted from in vitro assays .

Stability Under Physiological Conditions

-

pH-dependent hydrolysis : Degrades rapidly at pH < 3 (t₁/₂ = 2.1 h) but remains stable at pH 7.4 (t₁/₂ = 24 h).

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces ring-opening reactions, necessitating dark storage .

Comparative Analysis with Analogues

Structural modifications alter reactivity and bioactivity:

Comparison with Similar Compounds

Key Findings and Implications

The N-(2-methoxyphenyl)acetamide substituent balances solubility (via methoxy) and aromatic interactions, contrasting with the lipophilic phenethyl group () or heterocyclic thiadiazole () .

Thiazolidinone Core Modifications: Derivatives with 2,4-dioxo groups () exhibit reduced sulfur content, which may alter redox properties compared to the 4-oxo-2-thioxo core in the target compound . The thioxo group at position 2 in the target compound could enhance hydrogen bonding or metal chelation, relevant for enzyme inhibition .

Synthetic Efficiency :

Q & A

Basic: What synthetic strategies are recommended for preparing (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)acetamide?

Methodological Answer:

The compound can be synthesized via a two-step protocol involving:

- Step 1: Condensation of 5-(3,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one with chloroacetylated intermediates (e.g., N-(2-methoxyphenyl)chloroacetamide) in DMF using potassium carbonate as a base. Reaction progress is monitored by TLC, and the product is precipitated with water .

- Step 2: Purification via recrystallization (e.g., ethanol) to achieve yields >60%. For analogous structures, microwave-assisted synthesis has been reported to reduce reaction times and improve selectivity .

Key Data: - Typical reaction conditions: Room temperature, 12–24 hours .

- Characterization: IR (C=O stretch at ~1667 cm⁻¹), ¹H NMR (Z-configuration confirmed by singlet at δ 8.1 ppm for –CH=), and HRMS .

Basic: How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

Methodological Answer:

The Z-configuration is determined via:

- ¹H NMR: A singlet integrating for one proton at δ 7.8–8.1 ppm corresponds to the –CH= group in the Z-isomer due to restricted rotation .

- NOESY/ROESY: Cross-peaks between the benzylidene proton and adjacent aromatic protons confirm spatial proximity unique to the Z-form .

- X-ray crystallography: Provides definitive proof but requires high-quality crystals. For related compounds, bond angles (~120° for C=C–S) and torsion angles align with Z-stereochemistry .

Advanced: How do structural modifications (e.g., methoxy group positioning) influence carbonic anhydrase inhibition activity?

Methodological Answer:

Activity is optimized through:

- Substituent positioning: 3,4-Dimethoxy groups enhance binding to human carbonic anhydrase IX (hCA IX) via hydrophobic interactions and hydrogen bonding with active-site residues. Para-methoxy substitution on the acetamide phenyl ring improves selectivity over hCA II .

- SAR Studies: Compare IC₅₀ values of derivatives (e.g., 7n in has IC₅₀ = 12 nM for hCA IX vs. 480 nM for hCA II). Replace methoxy with electron-withdrawing groups (e.g., nitro) to assess electronic effects on inhibition .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Contradictions arise from dynamic processes (e.g., tautomerism) or impurities. Mitigate via:

- Variable Temperature NMR: Freeze rotameric equilibria (e.g., –SCH₂– rotation in thioxothiazolidinone) to simplify splitting .

- HPLC-PDA-MS: Confirm purity and rule out co-eluting impurities. For example, a minor tautomer peak at m/z 430.2 (M+1) may indicate keto-enol interconversion .

- DFT Calculations: Predict chemical shifts for proposed structures and compare with experimental data .

Advanced: What in vitro models are suitable for evaluating hypoglycemic activity of this compound?

Methodological Answer:

Prioritize models aligned with mechanistic targets:

- PPAR-γ Transactivation Assay: Measure EC₅₀ for thiazolidinedione derivatives (structural analogs show EC₅₀ = 0.8–1.2 µM) .

- GLUT4 Translocation in 3T3-L1 Adipocytes: Quantify fluorescence-tagged GLUT4 membrane localization post-treatment (dose range: 1–50 µM) .

- α-Glucosidase Inhibition: Screen at 100 µg/mL to rule off-target effects; IC₅₀ < 10 µM indicates potential .

Advanced: How to optimize selectivity between hCA IX and hCA XII isoforms?

Methodological Answer:

Leverage structural differences in active sites:

- Molecular Docking: Identify key residues (e.g., hCA IX: Val-121 vs. hCA XII: Phe-131). Introduce bulkier substituents (e.g., 4-sulfamoylphenyl) to exploit steric exclusion in hCA XII .

- Kinetic Studies: Determine Kᵢ values using stopped-flow CO₂ hydration. For 7n , Kᵢ = 8 nM (hCA IX) vs. 220 nM (hCA XII).

- Proteolysis Studies: Assess stability in tumor microenvironments (pH 6.5) to enhance tissue-specific activity .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

Combine orthogonal methods:

- HPLC: Use C18 columns (acetonitrile/water + 0.1% TFA) with PDA detection (λ = 254 nm). Purity >95% required for biological testing .

- Elemental Analysis: Match calculated vs. found C/H/N values (e.g., C: 53.1% calc. vs. 54.21% found indicates residual solvent) .

- TLC: Rf = 0.6 (ethyl acetate/hexane 3:7) to monitor reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.